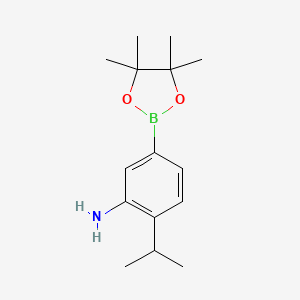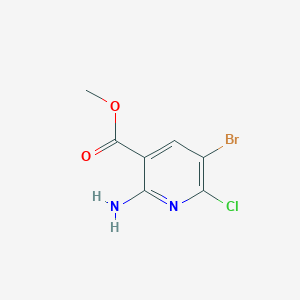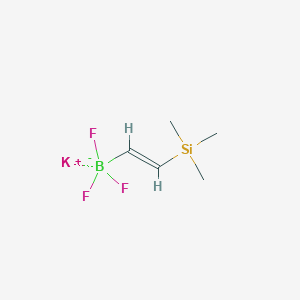![molecular formula C9H24ClNSi B13469646 (Propan-2-yl)[3-(trimethylsilyl)propyl]amine hydrochloride CAS No. 2901096-79-3](/img/structure/B13469646.png)
(Propan-2-yl)[3-(trimethylsilyl)propyl]amine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Propan-2-yl)[3-(trimethylsilyl)propyl]amine hydrochloride is an organic compound that features both an amine group and a trimethylsilyl group. This compound is often used in organic synthesis due to its unique structural properties, which allow it to participate in various chemical reactions. The presence of the trimethylsilyl group provides steric hindrance, making it a useful protecting group in synthetic chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Propan-2-yl)[3-(trimethylsilyl)propyl]amine hydrochloride typically involves the reaction of 3-(trimethylsilyl)propylamine with isopropyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl group. The product is then purified by recrystallization from an appropriate solvent.
Industrial Production Methods
On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality. The use of high-purity reagents and solvents is crucial to minimize impurities in the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(Propan-2-yl)[3-(trimethylsilyl)propyl]amine hydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: The amine group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form corresponding amides or nitriles.
Reduction Reactions: The amine group can be reduced to form secondary or tertiary amines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides and acyl chlorides, typically under basic conditions.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include substituted amines or amides.
Oxidation Reactions: Products include amides, nitriles, or carboxylic acids.
Reduction Reactions: Products include secondary or tertiary amines.
Applications De Recherche Scientifique
(Propan-2-yl)[3-(trimethylsilyl)propyl]amine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a protecting group for amines in organic synthesis.
Biology: Employed in the synthesis of biologically active molecules.
Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of drug intermediates.
Industry: Applied in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (Propan-2-yl)[3-(trimethylsilyl)propyl]amine hydrochloride involves its ability to act as a nucleophile due to the presence of the amine group. The trimethylsilyl group provides steric protection, allowing selective reactions to occur at the amine site. This compound can interact with various molecular targets, including enzymes and receptors, through nucleophilic attack or hydrogen bonding.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(Trimethylsilyl)propylamine: Lacks the isopropyl group, making it less sterically hindered.
N-(Trimethylsilyl)ethylamine: Similar structure but with an ethyl group instead of a propyl group.
(Trimethylsilyl)methylamine: Contains a methyl group, resulting in different reactivity.
Uniqueness
(Propan-2-yl)[3-(trimethylsilyl)propyl]amine hydrochloride is unique due to the combination of the isopropyl and trimethylsilyl groups, which provide both steric hindrance and nucleophilicity. This makes it a versatile reagent in organic synthesis, allowing for selective reactions and protection of functional groups.
Propriétés
Numéro CAS |
2901096-79-3 |
|---|---|
Formule moléculaire |
C9H24ClNSi |
Poids moléculaire |
209.83 g/mol |
Nom IUPAC |
N-propan-2-yl-3-trimethylsilylpropan-1-amine;hydrochloride |
InChI |
InChI=1S/C9H23NSi.ClH/c1-9(2)10-7-6-8-11(3,4)5;/h9-10H,6-8H2,1-5H3;1H |
Clé InChI |
LKIONTOSPJNVRH-UHFFFAOYSA-N |
SMILES canonique |
CC(C)NCCC[Si](C)(C)C.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-fluoroazetidin-3-yl)acetic acid](/img/structure/B13469583.png)
![2-[1-(cyclopropylmethyl)-1H-1,2,3-triazol-4-yl]ethan-1-amine dihydrochloride](/img/structure/B13469589.png)
![4,4,5,5-Tetramethyl-2-[2-(oxan-4-yl)ethyl]-1,3,2-dioxaborolane](/img/structure/B13469599.png)

![6-Ethyl-2-oxaspiro[3.3]heptane-6-carbonitrile](/img/structure/B13469614.png)
![[5-Bromo-2-(difluoromethoxy)phenyl]methanamine](/img/structure/B13469619.png)


![[5-Amino-2-(trifluoromethyl)phenyl]boronic acid](/img/structure/B13469632.png)

![2-Methylbicyclo[2.2.1]heptane-2-carboxylic acid methyl ester](/img/structure/B13469641.png)
